4-Bromo-2-chlorobenzamide

Description

BenchChem offers high-quality 4-Bromo-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

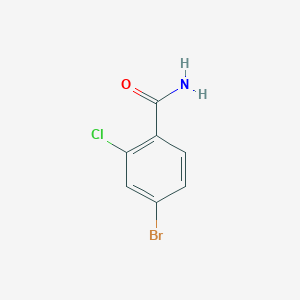

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFWVGHYCXGUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619827 | |

| Record name | 4-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426265-73-8 | |

| Record name | 4-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzamide (CAS No. 426265-73-8), a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates critical information on its physicochemical properties, safety and handling, and potential synthetic routes. Furthermore, it explores the prospective biological activities and mechanisms of action based on the known pharmacology of related benzamide derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Properties

4-Bromo-2-chlorobenzamide is a substituted benzamide with the chemical formula C₇H₅BrClNO.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 1-position.

Table 1: Physicochemical Properties of 4-Bromo-2-chlorobenzamide

| Property | Value | Source |

| CAS Number | 426265-73-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrClNO | [1][2][3][4] |

| Molecular Weight | 234.48 g/mol | [3][4][6] |

| IUPAC Name | 4-bromo-2-chlorobenzamide | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not experimentally determined; similar compounds like 4-bromobenzamide melt at 190-193 °C. | N/A |

| Boiling Point | Not experimentally determined; computed values are not available. | N/A |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform, similar to 4-chlorobenzamide.[7][8] | N/A |

| XLogP3 | 2.2 | [4][6] |

| Topological Polar Surface Area | 43.1 Ų | [4][6] |

| Hydrogen Bond Donor Count | 1 | [4][6] |

| Hydrogen Bond Acceptor Count | 1 | [4][6] |

Safety and Handling

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed (predicted) | Wash hands thoroughly after handling. |

| Causes skin irritation (predicted) | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation (predicted) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation (predicted) | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols

Synthesis of 4-Bromo-2-chlorobenzamide

A plausible synthetic route to 4-Bromo-2-chlorobenzamide involves the amidation of 4-bromo-2-chlorobenzoic acid. The following is a generalized experimental protocol based on standard organic synthesis methodologies.

Objective: To synthesize 4-Bromo-2-chlorobenzamide from 4-bromo-2-chlorobenzoic acid.

Materials:

-

4-bromo-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Ammonia solution (aqueous or in an organic solvent)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Formation of 4-Bromo-2-chlorobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-bromo-2-chlorobenzoyl chloride is used in the next step without further purification.

Step 2: Amidation of 4-Bromo-2-chlorobenzoyl Chloride

-

Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of a concentrated solution of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-Bromo-2-chlorobenzamide.

References

- 1. Buy 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide (EVT-5950682) [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Synthesis of 4-Bromo-2-chlorobenzamide from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-chlorobenzamide, a valuable building block in medicinal chemistry and drug development, starting from 4-bromobenzoic acid. The synthesis is primarily a two-stage process: the ortho-chlorination of 4-bromobenzoic acid to yield 4-bromo-2-chlorobenzoic acid, followed by the amidation of the resulting carboxylic acid. This document details two primary routes for the amidation step: a traditional two-step approach via an acyl chloride intermediate and a more direct one-pot synthesis using modern coupling reagents. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these synthetic methods.

Introduction

4-Bromo-2-chlorobenzamide is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reaction sites on the aromatic ring, which allow for further functionalization and the generation of diverse chemical libraries. A common and economically viable starting material for the synthesis of this compound is 4-bromobenzoic acid. This guide outlines the necessary transformations to convert 4-bromobenzoic acid into 4-Bromo-2-chlorobenzamide, with a focus on practical and reproducible experimental procedures.

Overall Synthetic Pathway

The synthesis of 4-Bromo-2-chlorobenzamide from 4-bromobenzoic acid is accomplished in two main stages, as illustrated in the workflow below.

Caption: Overall synthetic workflow.

Stage 1 involves the selective chlorination of 4-bromobenzoic acid at the position ortho to the carboxylic acid group. This is a challenging electrophilic aromatic substitution due to the deactivating nature of both the bromine and carboxylic acid groups.

Stage 2 focuses on the conversion of the carboxylic acid functionality of 4-bromo-2-chlorobenzoic acid into a primary amide. Two effective routes for this transformation are presented:

-

Route A: A two-step process involving the formation of an acyl chloride intermediate followed by amination.

-

Route B: A one-pot direct amidation reaction using a coupling agent.

Stage 1: Synthesis of 4-Bromo-2-chlorobenzoic Acid

The direct chlorination of 4-bromobenzoic acid to produce the 2-chloro isomer is a non-trivial transformation. The carboxyl group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. This can lead to a mixture of products. However, under forcing conditions with a suitable Lewis acid catalyst, the formation of 4-bromo-2-chlorobenzoic acid is achievable, albeit potentially with the need for purification to remove other isomers.

Experimental Protocol: Ortho-Chlorination

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Chlorine gas (Cl₂)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation (Activation): In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-bromobenzoic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-4 hours, or until the solid has dissolved and gas evolution ceases.

-

Chlorination: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. To the crude 4-bromobenzoyl chloride, add anhydrous dichloromethane and anhydrous FeCl₃ (1.1 eq). Cool the mixture to 0°C and bubble chlorine gas through the solution for 2-3 hours while maintaining the temperature.

-

Work-up: Quench the reaction by slowly adding 1 M HCl. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolysis and Purification: To the crude chlorinated acyl chloride, add a mixture of THF and water and heat to reflux for 1-2 hours to hydrolyze the acyl chloride to the carboxylic acid. After cooling, extract the product with ethyl acetate. The desired 4-bromo-2-chlorobenzoic acid can be purified from isomeric byproducts by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 4-Bromobenzoic acid | 1.0 eq |

| Thionyl chloride | 3.0-5.0 eq |

| Chlorine gas | Excess |

| Iron(III) chloride | 1.1 eq |

| Reaction Conditions | |

| Temperature (Acyl chloride) | Reflux |

| Temperature (Chlorination) | 0°C |

| Reaction Time | 4-6 hours |

| Product | |

| 4-Bromo-2-chlorobenzoic acid | |

| Yield (Estimated) | 40-50% |

| Appearance | White to off-white solid |

| Melting Point | 153-156 °C |

Stage 2: Synthesis of 4-Bromo-2-chlorobenzamide

Two primary routes are detailed for the conversion of 4-bromo-2-chlorobenzoic acid to the corresponding amide.

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Bromo-2-chlorobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, and a proposed synthetic route, addressing a notable gap in currently available experimental data.

Chemical Structure and IUPAC Name

4-Bromo-2-chlorobenzamide is a disubstituted benzamide with a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzene ring. The primary amide group is attached to the carbonyl carbon at the 1-position.

IUPAC Name: 4-bromo-2-chlorobenzamide[1]

Chemical Formula: C7H5BrClNO[1]

Canonical SMILES: C1=CC(=C(C=C1Br)Cl)C(=O)N[1]

InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for 4-Bromo-2-chlorobenzamide is primarily based on computational models. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 234.48 g/mol | PubChem[1] |

| Exact Mass | 232.92430 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Complexity | 165 | PubChem[1] |

| CAS Number | 426265-73-8 | PubChem[1] |

Synthesis of 4-Bromo-2-chlorobenzamide

Proposed Experimental Protocol: Synthesis from 4-Bromo-2-chlorobenzoic Acid

This proposed two-step protocol is based on well-established methods for the synthesis of primary amides from carboxylic acids.

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-chlorobenzoyl chloride, an oily residue, can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-chlorobenzamide

-

Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Bromo-2-chlorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

Predicted ¹H and ¹³C NMR Spectroscopic Data for 4-Bromo-2-chlorobenzamide: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-chlorobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed predictive analysis and a robust experimental protocol for the acquisition of actual NMR data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 4-Bromo-2-chlorobenzamide. These predictions are derived from computational models and analysis of substituent effects on the benzamide scaffold.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-chlorobenzamide (in CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.85 | d | ~ 2.0 | 1H | H-3 |

| ~ 7.60 | dd | ~ 8.4, 2.0 | 1H | H-5 |

| ~ 7.45 | d | ~ 8.4 | 1H | H-6 |

| ~ 6.5 (broad) | s | - | 1H | -NHa |

| ~ 5.9 (broad) | s | - | 1H | -NHb |

Note: The chemical shifts of the amide protons (-NH₂) are highly dependent on solvent and concentration and may appear as one broad singlet.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-chlorobenzamide (in CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.5 | C=O |

| ~ 138.0 | C-1 |

| ~ 134.5 | C-2 |

| ~ 132.0 | C-5 |

| ~ 131.0 | C-3 |

| ~ 129.0 | C-6 |

| ~ 125.0 | C-4 |

Visualization of Predicted Assignments

The following diagram illustrates the logical relationship between the substituents on the aromatic ring and the predicted chemical shifts of the attached protons and carbons. The electron-withdrawing nature of the chloro, bromo, and amide groups influences the electron density around the aromatic ring, leading to the predicted downfield shifts.

Molecular weight and formula of 4-Bromo-2-chlorobenzamide

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzamide, a halogenated aromatic amide with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents on the benzamide scaffold offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex therapeutic agents.

Core Compound Properties

4-Bromo-2-chlorobenzamide is a substituted aromatic amide. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClNO | [1][2] |

| Molecular Weight | 234.48 g/mol | [2][3] |

| CAS Number | 426265-73-8 | [1][2] |

| IUPAC Name | 4-bromo-2-chlorobenzamide | [2] |

| Monoisotopic Mass | 232.92430 Da | [2][4] |

| Topological Polar Surface Area | 43.1 Ų | [2][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis Pathway

The synthesis of 4-Bromo-2-chlorobenzamide can be envisioned starting from 4-bromo-2-chlorobenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with an ammonia source to form the final amide product.

Experimental Protocols

While specific experimental protocols for the synthesis of 4-Bromo-2-chlorobenzamide are not extensively detailed in publicly available literature, the following represents a generalized and robust two-step procedure based on well-established organic chemistry principles for the synthesis of similar benzamides.[5]

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

This procedure outlines the conversion of the carboxylic acid to the corresponding acyl chloride, which is a more reactive intermediate for amidation.

Materials:

-

4-Bromo-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask dried in an oven, dissolve 1.0 equivalent of 4-Bromo-2-chlorobenzoic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-Bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-chlorobenzamide

This part of the protocol describes the amidation of the acyl chloride to yield the final product.

Materials:

-

Crude 4-Bromo-2-chlorobenzoyl chloride from Step 1

-

Aqueous ammonium hydroxide (NH₄OH) or a solution of ammonia (NH₃) in an organic solvent

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 4-Bromo-2-chlorobenzoyl chloride in an appropriate anhydrous solvent such as DCM or THF in a round-bottom flask and cool the solution to 0 °C.

-

Slowly add an excess (typically 3-5 equivalents) of concentrated aqueous ammonium hydroxide or a solution of ammonia in an organic solvent to the stirred acyl chloride solution.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The amide protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carbonyl carbon (typically δ 165-175 ppm) and six for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1630-1690 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Applications in Research and Drug Development

4-Bromo-2-chlorobenzamide is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[10][11][12] The presence of three distinct functional handles—the amide group, the bromine atom, and the chlorine atom—allows for a variety of subsequent chemical transformations.

-

Amide Group Modification: The amide functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or undergo N-alkylation or N-arylation reactions.

-

Cross-Coupling Reactions: The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at the 4-position.[11]

-

Nucleophilic Aromatic Substitution: The chlorine atom, being ortho to the electron-withdrawing amide group, can potentially undergo nucleophilic aromatic substitution under certain conditions.

The ability to selectively functionalize the molecule at different positions makes 4-Bromo-2-chlorobenzamide a key starting material for building molecular libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a range of biological activities.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]

- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]

- 8. 4-Chlorobenzamide(619-56-7) MS [m.chemicalbook.com]

- 9. Benzamide, 4-chloro- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

Physical and chemical properties of 4-Bromo-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chlorobenzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide also incorporates information on closely related compounds to offer a broader understanding of its characteristics. All data is presented with clear attribution to its source.

Core Physical and Chemical Properties

4-Bromo-2-chlorobenzamide is a halogenated aromatic amide. Its structure suggests utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Physical Properties

Quantitative experimental data for the physical properties of 4-Bromo-2-chlorobenzamide is scarce. The following table summarizes available information and includes data for the related compound 4-Bromobenzamide for comparative purposes.

| Property | 4-Bromo-2-chlorobenzamide | 4-Bromobenzamide (for comparison) | Source |

| Molecular Formula | C₇H₅BrClNO | C H₆BrNO | [1][2] |

| Molecular Weight | 234.5 g/mol | 200.03 g/mol | [1][3] |

| CAS Number | 426265-73-8 | 698-67-9 | [1][3] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [4] |

| Melting Point | No data available | 190-193 °C | [3] |

| Boiling Point | No data available | No data available | |

| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [5] |

Chemical Properties

The chemical reactivity of 4-Bromo-2-chlorobenzamide is dictated by the presence of the benzamide functional group and the bromo and chloro substituents on the aromatic ring.

| Property | Description | Source |

| Reactivity | The amide group can undergo hydrolysis under acidic or basic conditions to the corresponding benzoic acid.[6] The aromatic bromine and chlorine atoms can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.[7] For palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[6] Conversely, for SNAr reactions, the C-Cl bond is typically more reactive.[6] | [6][7] |

| Stability | As a related N-chloroamide, 4-Bromo-N-chlorobenzamide's stability is influenced by temperature, pH, and light.[8] It is expected to be more stable in neutral to slightly alkaline conditions and should be stored in a cool, dark place.[8] | [8] |

Experimental Protocols

Synthesis of 4-Bromo-N-chlorobenzamide

This protocol describes the N-chlorination of 4-bromobenzamide using tert-butyl hypochlorite.

Materials:

-

4-Bromobenzamide

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-Bromobenzamide (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tert-butyl hypochlorite (1.1 equivalents) to the stirred solution.[9]

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-N-chlorobenzamide.[9]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a substituted benzamide like 4-Bromo-2-chlorobenzamide.

Caption: General workflow for the synthesis and characterization of 4-Bromo-2-chlorobenzamide.

Potential Reactivity Pathways

This diagram illustrates the potential reactivity of the different functional groups present in 4-Bromo-2-chlorobenzamide.

Caption: Potential reactivity pathways for 4-Bromo-2-chlorobenzamide.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Halogenated Benzamides

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzamides are a cornerstone in modern medicinal chemistry and drug development. The incorporation of halogens into the benzamide scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This strategic halogenation has led to the development of numerous successful drugs across various therapeutic areas. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing halogenated benzamides, complete with detailed experimental protocols, comparative data, and logical workflow diagrams to aid researchers in this critical area of organic synthesis.

Core Synthetic Strategies

The synthesis of halogenated benzamides can be broadly categorized into three main approaches:

-

Amide Bond Formation from Halogenated Precursors: This classical and widely used strategy involves the coupling of a halogenated carboxylic acid or its activated derivative with an amine, or a halogenated amine with a benzoic acid derivative.

-

Direct Halogenation of Benzamides: This approach involves the direct introduction of a halogen atom onto a pre-existing benzamide scaffold, often through electrophilic aromatic substitution or modern C-H activation techniques.

-

Cross-Coupling Reactions for N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming the C-N bond of N-aryl benzamides, where one of the coupling partners is a halogenated aromatic compound.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following sections provide a detailed exploration of these methods.

Amide Bond Formation from Halogenated Precursors

This is arguably the most common and versatile approach to synthesizing halogenated benzamides. The core of this method is the formation of an amide bond between a carboxylic acid and an amine, where at least one of the components is halogenated.

General Workflow for Amide Bond Formation

Figure 1: General workflows for amide bond formation.

Experimental Protocols

Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid [1][2][3]

This two-step procedure involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

-

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

-

In a round-bottom flask under an inert atmosphere, suspend 4-chlorobenzoic acid (1.0 equivalent) in toluene.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until gas evolution ceases.

-

After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-chlorobenzoyl chloride, which can be used directly in the next step.

-

-

Step 2: Amidation of 4-Chlorobenzoyl Chloride

-

Dissolve the crude 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane and cool to 0-5°C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (excess) dropwise with vigorous stirring. A white precipitate of 4-chlorobenzamide will form.

-

Continue stirring in the ice bath for an additional 30-60 minutes.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product in a vacuum oven. Recrystallization from ethanol or water can be performed for further purification.

-

Synthesis of N-Benzyl-4-fluorobenzamide [1]

-

To a stirred solution of 4-fluorobenzoyl chloride (0.5 mmol) in Cyrene (0.5 mL) at 0°C, add triethylamine (0.55 mmol) and benzylamine (0.5 mmol).

-

Allow the mixture to warm to room temperature over 1 hour.

-

Add water (5 mL) and stir for 1 hour.

-

Filter the precipitate and wash with water.

-

Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Synthesis of 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [4]

This multi-step synthesis highlights the preparation of a more complex halogenated benzamide.

-

3-Nitro-4-chlorobenzoic acid is reacted with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form an activated ester.

-

The activated ester is then reacted with 3-chloro-2-methylaniline to yield 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

The nitro group is subsequently reduced using zinc and sodium hydroxide to afford the final product.

| Starting Materials | Product | Reagents & Conditions | Yield (%) | Reference |

| 4-Chlorobenzoic Acid | 4-Chlorobenzamide | 1. SOCl₂, reflux; 2. NH₄OH, 0-5°C | High | [1][2][3] |

| 4-Fluorobenzoyl Chloride, Benzylamine | N-Benzyl-4-fluorobenzamide | Et₃N, Cyrene, 0°C to rt | 81 | [1] |

| 4-Chlorobenzoyl Chloride, Methylamine | 4-Chloro-N-methyl-benzamide | Methylene chloride, 0°C | High | [5] |

| 3-Fluorobenzoic Acid, Morpholine | 3-Fluorobenzoyl morpholide | 1. SOCl₂, reflux; 2. Et₃N, DCM, 0°C to rt | ~95 | [6] |

| 3-Iodobenzoic Acid | 3-Phenylbenzoic acid (via Suzuki) | PhB(OH)₂, PdCl₂, NaOH, H₂O, rt | 89 | [7] |

| 4-Iodo-3-nitrobenzoic acid | 4-Iodo-3-nitrobenzamide | 1. SOCl₂ or (COCl)₂; 2. NH₄OH | 95 | [5] |

Direct Halogenation of Benzamides

Directly introducing a halogen onto a benzamide ring can be an efficient strategy, particularly for accessing specific isomers. This can be achieved through electrophilic aromatic substitution or transition metal-catalyzed C-H activation.

Electrophilic Aromatic Halogenation

Figure 2: Workflow for electrophilic halogenation.

Experimental Protocols

Electrophilic Bromination of Phenols (as a model for activated systems) [8]

-

Pre-mix the phenolic substrate (1.0 equivalent) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol.

-

Prepare a 0.1 M solution of N-bromosuccinimide (NBS, 1.0 equivalent) in methanol.

-

Add the NBS solution to the substrate mixture over 20 minutes at room temperature.

-

Stir for an additional 5 minutes. The product can then be isolated by standard workup procedures.

Electrophilic Chlorination of Anilides using N-Chlorosuccinimide (NCS) [9][10]

-

Suspend the anilide (e.g., acetanilide) in an aqueous medium.

-

Add N-Chlorosuccinimide (1.0-1.1 equivalents).

-

Slowly add hydrochloric acid dropwise at room temperature.

-

Stir the mixture vigorously for 1.5-3 hours, monitoring by TLC.

-

Filter the solid product and wash with cold water.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure chlorinated product.

| Substrate | Halogenating Agent | Product | Conditions | Yield (%) | Reference |

| Phenols | NBS | ortho-Bromophenols | p-TsOH, Methanol, rt, 25 min | >86 | [8] |

| Aromatic Amines | NBS/Silica gel | para-Bromoanilines | CCl₄, rt, 5-7 h | 50-72 | [11] |

| Acetanilide | NCS | para-Chloroacetanilide | HCl, H₂O, rt, 1.5-3 h | 75-96 | [9][10] |

| Benzamide | Br₂ | 3-Bromobenzamide | FeBr₃ (catalyst) | Moderate | General Knowledge |

Transition Metal-Catalyzed C-H Halogenation

Recent advances in C-H activation have provided powerful tools for the regioselective halogenation of benzamides. The amide group can act as a directing group, guiding the halogenation to the ortho position.

Figure 3: Workflow for C-H halogenation.

| Catalyst System | Halogen Source | Substrate | Product | Yield (%) | Reference |

| [Ru₃(CO)₁₂]/AgO₂C(1-Ad) | N-Iodosuccinimide (NIS) | Benzamides | ortho-Iodobenzamides | High | [12] |

| [Ru₃(CO)₁₂]/AgO₂C(1-Ad) | N-Bromosuccinimide (NBS) | Benzamides | ortho-Bromobenzamides | High | [12] |

| Iridium Catalyst | N-Iodosuccinimide (NIS) | Benzamides | ortho-Iodobenzamides | 60-75 | [13] |

| Palladium(II) Acetate | N-Iodosuccinimide (NIS) | Acetanilides | ortho-Iodoacetanilides | up to 94 | [14] |

Cross-Coupling Reactions for N-Arylation

For the synthesis of N-aryl halogenated benzamides, the Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods. These reactions are particularly useful when constructing the final C-N bond is the most convergent strategy.

Ullmann Condensation vs. Buchwald-Hartwig Amination

The Ullmann condensation typically employs a copper catalyst and often requires high reaction temperatures. In contrast, the Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands and generally proceeds under milder conditions with higher yields and broader substrate scope.[15]

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Ligands | Often ligand-free or simple ligands | Bulky phosphine ligands |

| Temperature | High (often >150°C) | Milder (often 80-110°C) |

| Substrate Scope | More limited, often requires activated aryl halides | Very broad |

| Yields | Moderate to good | Good to excellent |

| Cost | Lower catalyst cost | Higher catalyst and ligand cost |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination [16]

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).

-

Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 2.0-3.0 equivalents).

-

Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or GC/LC-MS.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Ullmann Condensation [17]

-

To a reaction vessel, add the aryl halide (1.0 equivalent), the amine (1.2-2.0 equivalents), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO).

-

Heat the reaction mixture to a high temperature (typically 120-180°C) for 12-48 hours.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify by column chromatography or recrystallization.

Halogenated Benzamides in Drug Development: Signaling Pathways

Many halogenated benzamides exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are representations of the signaling pathways targeted by prominent halogenated benzamide-containing drugs.

EGFR Signaling Pathway and its Inhibition by Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used in the treatment of non-small cell lung cancer, particularly in patients with activating mutations in the EGFR gene.

Figure 4: Inhibition of the EGFR signaling pathway by Gefitinib.

Multi-Kinase Inhibition by Sorafenib and Regorafenib

Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

Figure 5: Multi-kinase inhibition by Sorafenib and Regorafenib.

Conclusion

The synthesis of halogenated benzamides is a rich and evolving field of organic chemistry. While classical amide bond formation remains a robust and widely practiced strategy, modern methods involving direct C-H functionalization and advanced cross-coupling reactions offer novel and efficient pathways to these important molecular scaffolds. The choice of synthetic strategy should be guided by factors such as the desired substitution pattern, availability of starting materials, and the scale of the synthesis. A thorough understanding of the available synthetic methodologies is crucial for researchers in drug discovery and development to efficiently access and explore the chemical space of halogenated benzamides for the identification of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. isca.me [isca.me]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. Ruthenium-catalyzed ortho-C–H halogenations of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-IODOBENZAMIDE | 3956-07-8 [amp.chemicalbook.com]

- 17. A New Age for Chlorination - GalChimia [galchimia.com]

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzamide, focusing on its safe handling, storage, and physicochemical properties. This document is intended to be a critical resource for laboratory personnel, researchers, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

4-Bromo-2-chlorobenzamide is a halogenated aromatic amide. Its structure, featuring both bromine and chlorine substituents on the benzamide core, makes it a potential building block in medicinal chemistry and material science. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-chlorobenzamide

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO | [1][2] |

| Molecular Weight | 234.48 g/mol | [1] |

| CAS Number | 426265-73-8 | [1] |

| Appearance | Solid | N/A |

| IUPAC Name | 4-bromo-2-chlorobenzamide | [1] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Safety and Hazard Information

Proper handling of 4-Bromo-2-chlorobenzamide is crucial to ensure laboratory safety. The compound's hazard profile is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Information for 4-Bromo-2-chlorobenzamide

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Note: Hazard statements are based on data for similar chemical structures and may not be fully comprehensive for 4-Bromo-2-chlorobenzamide.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling 4-Bromo-2-chlorobenzamide, the following precautionary measures and PPE are mandatory:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of 4-Bromo-2-chlorobenzamide and to prevent accidents.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust formation and inhalation.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis Workflow

The synthesis of 4-Bromo-2-chlorobenzamide can be conceptualized as a multi-step process starting from a commercially available precursor. The following diagram illustrates a logical workflow for its preparation.

Caption: A logical workflow for the synthesis of 4-Bromo-2-chlorobenzamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for 4-Bromo-2-chlorobenzamide. The benzamide functional group is a common motif in many biologically active compounds, including some that act as enzyme inhibitors. However, without specific experimental evidence for this particular molecule, any discussion of its biological role would be speculative. Researchers are encouraged to perform screening assays to determine the biological targets and potential therapeutic applications of this compound.

The following diagram represents a generalized workflow for screening a novel compound like 4-Bromo-2-chlorobenzamide to identify its biological activity and mechanism of action.

Caption: A general workflow for identifying the biological activity of a novel compound.

Conclusion

4-Bromo-2-chlorobenzamide is a chemical compound with potential applications in research and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is paramount to ensure a safe laboratory environment. While its specific biological functions are not yet well-defined, its chemical structure suggests it may serve as a valuable scaffold for the synthesis of novel molecules with potential therapeutic value. Further investigation into its biological activities is warranted.

References

A Technical Guide to the Initial Characterization and Purity Assessment of 4-Bromo-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2-chlorobenzamide is a halogenated benzamide derivative that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The precise characterization of its chemical structure and the accurate determination of its purity are fundamental prerequisites for its use in research and development, ensuring the reliability of experimental outcomes and the quality of downstream products. This technical guide provides a comprehensive overview of the essential analytical methodologies for the initial characterization and purity assessment of 4-Bromo-2-chlorobenzamide, including spectroscopic analysis and chromatographic techniques. Detailed experimental protocols, data presentation tables, and logical workflow diagrams are provided to assist researchers in implementing robust quality control measures.

Physicochemical Properties

The foundational step in characterizing any chemical compound is to ascertain its fundamental physicochemical properties. These data points are critical for identification, handling, and documentation. While some experimental properties like melting point and solubility are not widely published for this specific compound, its key identifiers and computed properties are well-documented. The properties of related compounds, such as 4-chlorobenzamide, suggest that 4-Bromo-2-chlorobenzamide is likely a white to off-white crystalline solid with low solubility in water but good solubility in common organic solvents.[3][4]

Table 1: Physicochemical Properties of 4-Bromo-2-chlorobenzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-2-chlorobenzamide | [5][6] |

| CAS Number | 426265-73-8 | [5][6][7] |

| Molecular Formula | C₇H₅BrClNO | [5][6][7][8] |

| Molecular Weight | 234.48 g/mol | [5][8] |

| Exact Mass | 232.92430 Da | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available. For comparison, 4-bromobenzamide: 190-193 °C; 4-chlorobenzamide: 172-176 °C.[9] | N/A |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, chloroform (predicted).[3] | N/A |

Synthesis and Spectroscopic Characterization Workflow

A logical workflow is essential for the systematic characterization of a newly synthesized or sourced batch of 4-Bromo-2-chlorobenzamide. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the chemical structure before proceeding to quantitative purity assessment.

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-2-chlorobenzamide sample into a clean, dry vial.[10]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a characteristic set of doublets and a doublet of doublets.

-

Amide Protons (-CONH₂): Two broad singlets, typically downfield, corresponding to the two non-equivalent amide protons.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo, chloro, and amide substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can also offer corroborating structural evidence.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental formula.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A characteristic isotopic cluster of peaks due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The primary molecular ion peak should correspond to the exact mass of C₇H₅⁷⁹Br³⁵ClNO (232.9243 Da).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Acquisition: Collect a background spectrum first, followed by the sample spectrum.

Expected Key IR Absorption Bands:

-

N-H Stretch: Two distinct sharp or medium bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.

-

C-C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl and C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Purity Assessment by Chromatography

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is critical and depends on the analyte's properties.

Logical Workflow for Method Selection

The primary consideration for selecting a chromatographic method for a benzamide derivative is its thermal stability. HPLC is the method of choice for non-volatile or thermally labile compounds, while GC is reserved for volatile and thermally stable substances.[11][12] Given the potential for degradation of halogenated compounds at high temperatures, HPLC is the recommended primary technique for purity analysis of 4-Bromo-2-chlorobenzamide.[11]

Caption: Logical workflow for selecting the appropriate chromatographic method.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard for determining the purity of aromatic amides. It offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation:

-

Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Solution: Accurately weigh approximately 10 mg of the 4-Bromo-2-chlorobenzamide sample and dissolve it in 10 mL of the diluent to achieve a 1 mg/mL concentration.[11]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[11][13]

-

-

Instrumentation and Conditions: The analysis should be performed on a standard HPLC system equipped with a UV detector. See Table 2 for typical parameters.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Table 2: Typical Parameters for HPLC Purity Analysis

| Parameter | Recommended Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[14] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions.[13][15] |

| Flow Rate | 1.0 mL/min[13] |

| Column Temp. | 30 °C[13] |

| Detection | UV at 254 nm[13] |

| Injection Vol. | 10 µL[13] |

Gas Chromatography-Mass Spectrometry (GC-MS)

While not ideal for primary purity assessment due to the risk of thermal degradation, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[11][12]

Experimental Protocol: GC-MS Impurity Profiling

-

Sample Preparation:

-

Instrumentation and Conditions: The analysis should be performed on a gas chromatograph coupled to a mass spectrometer. A low-temperature injection and a rapid temperature ramp are advised to minimize on-column degradation.[11] See Table 3 for typical parameters.

-

Data Analysis: Identification of impurities is achieved by matching their mass spectra against a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Table 3: Typical Parameters for GC-MS Impurity Profiling

| Parameter | Recommended Setting |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[16] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[17] |

| Inlet Temperature | 250 °C (use lowest feasible temperature) |

| Injection Mode | Splitless (for trace analysis) |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min.[14] |

| MS Ion Source | Electron Ionization (EI) at 70 eV[17] |

| MS Scan Range | 40-500 m/z |

Summary and Recommendations

The comprehensive characterization of 4-Bromo-2-chlorobenzamide requires a multi-faceted analytical approach. The initial confirmation of the compound's identity should be established using a combination of NMR, MS, and IR spectroscopy. For purity assessment, a validated reversed-phase HPLC method is strongly recommended as the primary technique for its robustness and suitability for non-volatile, potentially thermally labile compounds. GC-MS analysis can serve as a valuable orthogonal technique, specifically for the detection and identification of volatile process-related impurities. By employing these methods, researchers and drug development professionals can ensure a high degree of confidence in the quality and integrity of 4-Bromo-2-chlorobenzamide for its intended applications.

References

- 1. Page loading... [guidechem.com]

- 2. 426265-73-8|4-Bromo-2-chlorobenzamide|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 4-Chlorobenzamide 98 619-56-7 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ajol.info [ajol.info]

Methodological & Application

Protocol for Cobalt(III)-Catalyzed Annulation of 4-Bromo-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Cobalt(III)-catalyzed annulation of 4-bromo-2-chlorobenzamide, a versatile building block in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of both bromo and chloro substituents offers orthogonal handles for subsequent cross-coupling reactions, making the products of this protocol valuable intermediates in the synthesis of novel pharmaceutical agents.

The described methodology is based on established Co(III)-catalyzed C-H activation and annulation reactions of substituted benzamides. While a specific protocol for 4-bromo-2-chlorobenzamide is not extensively documented, the presented protocol is adapted from successful reactions with structurally similar halo-substituted benzamides.[1][2]

Data Presentation: Reaction Parameters for Co(III)-Catalyzed Annulation of Benzamides

The following table summarizes typical reaction conditions and yields for the Co(III)-catalyzed annulation of various benzamides with alkynes and alkenes, providing a basis for the protocol developed for 4-bromo-2-chlorobenzamide.

| Substrate | Coupling Partner | Catalyst System | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |

| m-chlorobenzamide | Fluoroalkylated alkyne | Co(acac)₂·2H₂O | DCE | - | 100 | 24 | 83 | [1] |

| Benzamide | Fluoroalkylated alkyne | Co(acac)₂·2H₂O | DCE | - | 100 | 24 | 95 | [1][3][4] |

| N-chlorobenzamide | Substituted alkene | [CpCo(CO)I₂] | DCE | AgSbF₆, NaOAc | RT | 12 | 80-95 | [5] |

| N-chlorobenzamide | Maleimide | --INVALID-LINK--₂ | DCE | NaOAc | RT | 12 | 70-92 | [6] |

| N-chlorobenzamide | Cyclopropene | [Cp*Co(III) complex] | DCE | AgSbF₆, NaOAc | 40 | 12 | up to 99 | [7][8] |

Experimental Protocol: Annulation of 4-Bromo-2-chlorobenzamide with an Alkyne

This protocol describes the synthesis of a substituted isoquinolinone via the Co(III)-catalyzed annulation of 4-bromo-2-chlorobenzamide with a generic internal alkyne (e.g., diphenylacetylene).

Materials:

-

4-Bromo-2-chlorobenzamide

-

Diphenylacetylene (or other suitable alkyne)

-

[Cp*Co(CO)I₂] (Cobalt(III) catalyst precursor)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Sodium acetate (NaOAc)

-

1,2-Dichloroethane (DCE), anhydrous

-

Argon gas

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromo-2-chlorobenzamide (1.0 equiv), the alkyne (1.2 equiv), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (20 mol%), and NaOAc (2.0 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M with respect to the 4-bromo-2-chlorobenzamide.

-

Reaction Execution: Stir the reaction mixture at room temperature (or heat to 40-100 °C if necessary, based on preliminary small-scale trials) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired annulated product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

Proposed Reaction Pathway

The proposed catalytic cycle for the Co(III)-catalyzed annulation of an N-chlorobenzamide with an alkene is depicted below. The reaction is believed to proceed via C-H activation, coordination of the coupling partner, migratory insertion, and reductive elimination to furnish the annulated product and regenerate the active catalyst.

References

- 1. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cobalt-Catalyzed C-H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cobalt(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Substituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cobalt(III)-Catalyzed [4 + 2] Annulation of N-Chlorobenzamides with Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Dihydroisoquinolinones Using 4-Bromo-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of dihydroisoquinolinones, utilizing 4-Bromo-2-chlorobenzamide as a key starting material. The described methodology is based on established transition-metal-catalyzed C-H activation/annulation reactions, offering a strategic approach to constructing this important heterocyclic scaffold. Dihydroisoquinolinones are prevalent core structures in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development.

Introduction

The synthesis of substituted dihydroisoquinolinones is a focal point in synthetic organic chemistry due to their presence in a wide array of natural products and pharmaceuticals. Modern synthetic strategies often employ transition-metal catalysis to achieve efficient and regioselective C-H functionalization. Among these, the cobalt(III)-catalyzed annulation of N-chlorobenzamides with alkenes has emerged as a powerful method for constructing the dihydroisoquinolinone core under mild conditions.[1][2][3] This protocol adapts this methodology for the use of 4-Bromo-2-chlorobenzamide, a readily available starting material, to generate a highly functionalized dihydroisoquinolinone product. The bromo- and chloro-substituents on the resulting scaffold offer valuable handles for further synthetic diversification, enabling the exploration of a broader chemical space for drug discovery programs.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the N-chloro derivative of 4-Bromo-2-chlorobenzamide. This is a crucial step to enable the subsequent cobalt-catalyzed C-H activation. The resulting N-chloroamide then undergoes a [4+2] annulation with an alkene, such as vinyl acetate, which serves as an ethylene surrogate.[1] The reaction is catalyzed by a Cp*Co(III) complex and proceeds under redox-neutral conditions at ambient temperature, with the N-Cl bond acting as an internal oxidant.[2]

Caption: Proposed two-step synthesis of a dihydroisoquinolinone from 4-Bromo-2-chlorobenzamide.

Experimental Protocols

Protocol 1: Synthesis of N-Chloro-4-bromo-2-chlorobenzamide

This procedure outlines the preparation of the N-chloroamide precursor.

Materials:

-

4-Bromo-2-chlorobenzamide

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask charged with 4-Bromo-2-chlorobenzamide (1.0 eq.), add anhydrous dichloromethane under an inert atmosphere of nitrogen.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Slowly add tert-butyl hypochlorite (1.1 eq.) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude N-Chloro-4-bromo-2-chlorobenzamide, which can be used in the next step without further purification.

Protocol 2: Cobalt(III)-Catalyzed Synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one

This protocol details the C-H activation and annulation step.

Materials:

-

N-Chloro-4-bromo-2-chlorobenzamide

-

[Cp*Co(CO)I₂] (Pentamethylcyclopentadienyl cobalt(III) diiodide carbonyl)

-

Silver acetate (AgOAc)

-

Vinyl acetate

-

1,2-Dichloroethane (DCE), anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk tube, add N-Chloro-4-bromo-2-chlorobenzamide (1.0 eq.), [Cp*Co(CO)I₂] (5 mol%), and AgOAc (20 mol%).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous 1,2-dichloroethane, followed by vinyl acetate (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

The following table summarizes representative reaction parameters and expected yields based on analogous transformations reported in the literature.[1][3]

| Entry | Substrate | Coupling Partner | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Chloro-4-bromo-2-chlorobenzamide | Vinyl Acetate | 5 | AgOAc (20) | DCE | RT | 18 | 75-85 |

*Expected yield based on similar reported reactions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target dihydroisoquinolinone.

Caption: General experimental workflow for the synthesis of dihydroisoquinolinones.

Conclusion

The provided protocols offer a robust framework for the synthesis of a substituted dihydroisoquinolinone from 4-Bromo-2-chlorobenzamide. This approach leverages a well-established cobalt(III)-catalyzed C-H activation/annulation reaction, providing a reliable and efficient route to a valuable heterocyclic scaffold. The resulting product is well-suited for further functionalization, making this methodology highly applicable to medicinal chemistry and drug discovery research. Researchers are encouraged to optimize the reaction conditions for their specific needs and to explore the derivatization of the halogenated product.

References

Application Notes and Protocols: 4-Bromo-2-chlorobenzamide in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals